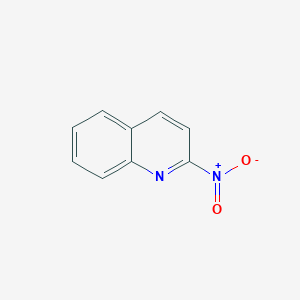

2-Nitroquinoline

Cat. No. B099525

Key on ui cas rn:

18714-34-6

M. Wt: 174.16 g/mol

InChI Key: UDAIGHZFMLGNDQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06268500B1

Procedure details

Quinoline (Formula (1), 12.9 g, 0.10 mole) was added dropwise over 5 min. with good agitation to a solution of 50 mL of concentrated sulfuric acid in a 250 mL round bottom flask. No attempt was made to control the exotherm and on this scale the final temperature was 77° C. The mixture was heated to 100° C. and 71% nitric acid (13.3 g, d. 1.42, 9.4 mL, 0.15 mole) was added at such a rate to keep the temperature between 100° C. and 110° C. Stirring was continued for an additional 30 minutes or until an HPLC (Zorbax® SB-C18 HPLC column, from Mac-Mod Analytical, Inc. of Chadds Ford, Pa. U.S.A.; dimensions 4½ mm (inside diameter) by 25 cm (length); HPLC conditions: 40:60 acetonitrile:water-0.5% ammonium acetate, 220 nm, flow 0.5 mL/min.) sample showed the reaction was complete. The mixture was cooled slightly and poured onto a mixture of 200 mL methylene chloride and 300 mL (by volume) of ice. The two phase mixture was placed in an ice bath and the temperature was kept below 25° C. while the pH was increased to 10 with concentrated ammonium hydroxide. The mixture was vacuum filtered through paper and transferred to a separatory funnel. The lower organic phase was separated and the aqueous layer was extracted with an additional 100 mL of methylene chloride. The combined organic layers were dried over magnesium sulfate, filtered and evaporated affording 15.8 g (91% yield) of a clear light amber oil which crystallized on standing. HPLC Analysis was conducted for 5-nitroquinoline and 8-nitroquinoline only: 45% 8-nitroquinoline (Formula (3), rt 9.0 min.) and 55% 5-nitroquinoline (Formula (2), rt 12.8 min).

[Compound]

Name

ice

Quantity

300 mL

Type

reactant

Reaction Step Four

Yield

91%

Identifiers

|

REACTION_CXSMILES

|

[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.S(=O)(=O)(O)O.[N+:16]([O-])([OH:18])=[O:17].[OH-].[NH4+]>C(Cl)Cl.O.C(#N)C>[N+:16]([C:2]1[CH:3]=[CH:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[N:1]=1)([O-:18])=[O:17] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

12.9 g

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC2=CC=CC=C12

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Two

|

Name

|

|

|

Quantity

|

9.4 mL

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[NH4+]

|

Step Four

[Compound]

|

Name

|

ice

|

|

Quantity

|

300 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was 77° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the temperature between 100° C. and 110° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled slightly

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The two phase mixture was placed in an ice bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was kept below 25° C. while the pH

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through paper

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

transferred to a separatory funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The lower organic phase was separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous layer was extracted with an additional 100 mL of methylene chloride

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined organic layers were dried over magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)([O-])C1=NC2=CC=CC=C2C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 15.8 g | |

| YIELD: PERCENTYIELD | 91% | |

| YIELD: CALCULATEDPERCENTYIELD | 90.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |